![molecular formula C7H5N3OS B061500 5H-3-Thia-1,6,7b-triazacyclopent[cd]inden-5-one,6,7-dihydro-(9CI) CAS No. 165667-15-2](/img/structure/B61500.png)
5H-3-Thia-1,6,7b-triazacyclopent[cd]inden-5-one,6,7-dihydro-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-3-Thia-1,6,7b-triazacyclopent[cd]inden-5-one,6,7-dihydro-(9CI) is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique chemical properties. This compound belongs to the class of compounds known as cyclic imides and has a molecular formula of C9H9N3OS. In
Mécanisme D'action
The mechanism of action of 5H-3-Thia-1,6,7b-triazacyclopent[cd]inden-5-one,6,7-dihydro-(9CI) is not well understood. However, studies have suggested that this compound may exert its biological effects by modulating various signaling pathways in cells, including the PI3K/Akt pathway and the MAPK/ERK pathway. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and physiological effects:
Studies have shown that 5H-3-Thia-1,6,7b-triazacyclopent[cd]inden-5-one,6,7-dihydro-(9CI) has a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has also been shown to have antioxidant and anti-inflammatory properties, which may make it useful for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5H-3-Thia-1,6,7b-triazacyclopent[cd]inden-5-one,6,7-dihydro-(9CI) in lab experiments is its relative ease of synthesis and availability. Additionally, this compound has been extensively studied, and its biological effects are well characterized. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 5H-3-Thia-1,6,7b-triazacyclopent[cd]inden-5-one,6,7-dihydro-(9CI). One potential direction is the further investigation of its potential use as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and to identify potential targets for its use in the treatment of disease. Finally, the study of the unique optical and electronic properties of this compound may lead to its use in the development of new materials for various applications.
Méthodes De Synthèse
The synthesis of 5H-3-Thia-1,6,7b-triazacyclopent[cd]inden-5-one,6,7-dihydro-(9CI) involves the reaction of 2-aminothiophenol with maleic anhydride in the presence of a catalyst. This reaction results in the formation of a cyclic imide intermediate, which is then reduced using sodium borohydride to yield the final product. The synthesis of this compound is relatively simple and can be easily scaled up for industrial applications.
Applications De Recherche Scientifique
5H-3-Thia-1,6,7b-triazacyclopent[cd]inden-5-one,6,7-dihydro-(9CI) has been extensively studied for its potential applications in various fields of scientific research. This compound has shown promising results in the field of medicinal chemistry, where it has been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, this compound has also been studied for its potential use in the field of materials science, where it has been investigated for its unique optical and electronic properties.
Propriétés
Numéro CAS |
165667-15-2 |
|---|---|
Nom du produit |
5H-3-Thia-1,6,7b-triazacyclopent[cd]inden-5-one,6,7-dihydro-(9CI) |
Formule moléculaire |
C7H5N3OS |
Poids moléculaire |
179.2 g/mol |
Nom IUPAC |
5-thia-2,9,11-triazatricyclo[5.3.1.04,11]undeca-1,3,6-trien-8-one |
InChI |
InChI=1S/C7H5N3OS/c11-7-4-3-12-6-2-8-5(1-9-7)10(4)6/h2-3H,1H2,(H,9,11) |
Clé InChI |
FQWBTEDYIMXDNM-UHFFFAOYSA-N |
SMILES |
C1C2=NC=C3N2C(=CS3)C(=O)N1 |
SMILES canonique |
C1C2=NC=C3N2C(=CS3)C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



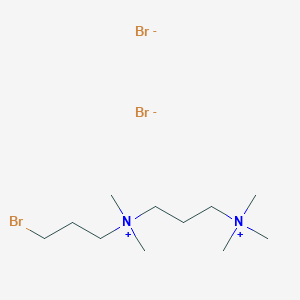



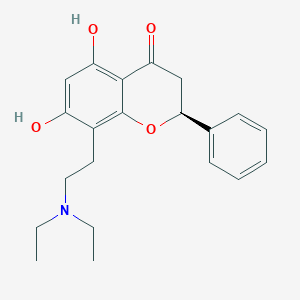
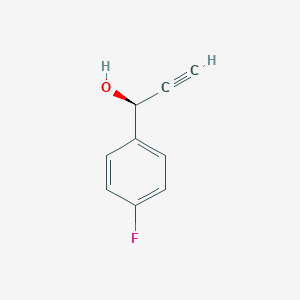
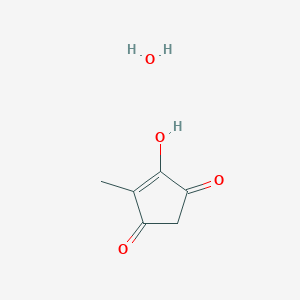
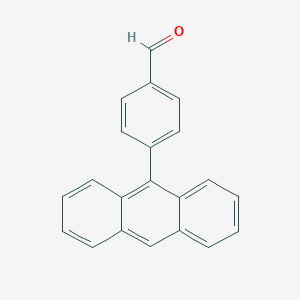
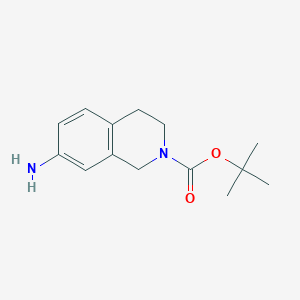
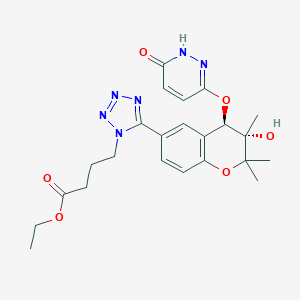
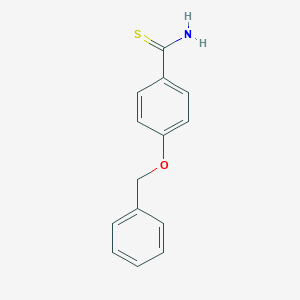
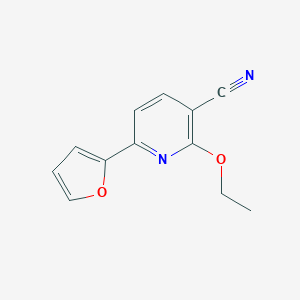
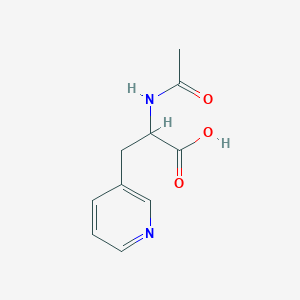
![Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B61447.png)